molecular formula C12H14 B8292303 1,2-Dihydro-1,1-dimethylnaphthalene

1,2-Dihydro-1,1-dimethylnaphthalene

Cat. No. B8292303
M. Wt: 158.24 g/mol
InChI Key: NLZXHRIIPLQJIX-UHFFFAOYSA-N
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Patent
US06306865B1

Procedure details

To a stirred mixture of 30% hydrogen peroxide (5 ml) and 97% formic acid (20 ml) in a round bottom flask equipped with an additional funnel, thermometer, and an ice water bath was added 1,2-dihydro-1,1-dimethylnaphthalene (4.5 g, 28 mmoles) dropwise at 5° C. under a nitrogen atmosphere. When the addition was complete, the reaction vessel was raised above the cooling bath to allow the reaction temperature to rise to just bellow 35° C. at which point the flask was immersed again. In this manner the temperature of the reaction was maintained between 30 and 35° C. for 45 minutes. After this time the exothermic phase of the reaction ended and the mixture was allowed to cool to room temperature. A solution of 10% aqueous ferric sulfate was added in portions of a few milliliters each until cloudiness persisted in the stirred mixture and then all solvent was removed under reduced pressure. The viscous brown residue was refluxed with 20% H2SO4 (20 ml) for 4 hours and then cooled, extracted three times with ether (75 ml each), dried over magnesium sulfate, filtered and evaporated to leave a brown oil. This was purified using silica gel column chromatography eluting with ethyl acetate:hexane (7:93) to give 4,4-dimethyl-2-tetralone. (3.4 g, 74%). Overall yield=40%.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH3:3][C:4]1([CH3:14])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH2:5]1>C(O)=O>[CH3:3][C:4]1([CH3:14])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][C:6](=[O:1])[CH2:5]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
CC1(CC=CC2=CC=CC=C12)C
Step Three
Name
ferric sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an additional funnel
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction vessel was raised above the cooling bath
CUSTOM
Type
CUSTOM
Details
to rise to just bellow 35° C. at which point
TEMPERATURE
Type
TEMPERATURE
Details
In this manner the temperature of the reaction was maintained between 30 and 35° C. for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
all solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The viscous brown residue was refluxed with 20% H2SO4 (20 ml) for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether (75 ml each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a brown oil
CUSTOM
Type
CUSTOM
Details
This was purified
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane (7:93)

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(CC2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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